N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and two chlorine atoms attached to the benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Chlorine Atoms: The dichlorination of the benzo[b]thiophene core can be achieved using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of biphenyl with a halogenated benzo[b]thiophene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral agent, particularly against enterovirus 71.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It has been investigated for its role in modulating amyloid beta aggregation, which is relevant to Alzheimer’s disease research.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Amyloid Beta Aggregation: The compound modulates the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease.
Antiviral Activity: The compound’s antiviral activity is attributed to its ability to interfere with viral replication processes, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of benzo[b]thiophene.
Benzo[b]thiophene-2-carboxamide Derivatives: These derivatives share the benzo[b]thiophene core but differ in their substituents and functional groups.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group, dichlorinated benzo[b]thiophene core, and carboxamide functionality. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H13Cl2NOS |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NOS/c22-15-10-6-12-17-18(15)19(23)20(26-17)21(25)24-16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H,(H,24,25) |
InChI Key |
RDDCLNREZXKORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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